5-tert-butylpyrimidin-2(1H)-one
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Overview
Description
5-tert-butylpyrimidin-2(1H)-one is a heterocyclic organic compound featuring a pyrimidine ring substituted with a tert-butyl group at the 5-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butylpyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable diketone or ketoester, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butyl group into the pyrimidine ring, offering a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-tert-butylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrimidines, while reduction can produce amine derivatives.
Scientific Research Applications
5-tert-butylpyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-butylpyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the keto group may participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-tert-butylpyrimidin-2-amine: Similar structure but with an amine group instead of a keto group.
5-tert-butyluracil: Contains a similar pyrimidine ring with a tert-butyl group but differs in the functional groups attached.
Uniqueness
5-tert-butylpyrimidin-2(1H)-one is unique due to the presence of both the tert-butyl and keto groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-tert-butyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)6-4-9-7(11)10-5-6/h4-5H,1-3H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQAKESKRPTPTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNC(=O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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